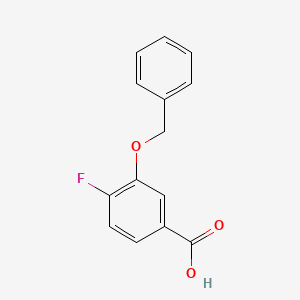

![molecular formula C12H9NO6 B1269843 5-[(4-Nitrophenoxy)methyl]-2-furoic acid CAS No. 438219-25-1](/img/structure/B1269843.png)

5-[(4-Nitrophenoxy)methyl]-2-furoic acid

Descripción general

Descripción

Synthesis Analysis

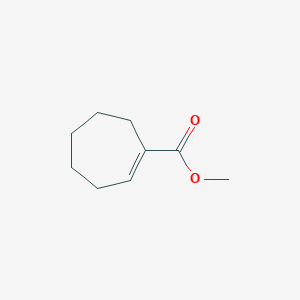

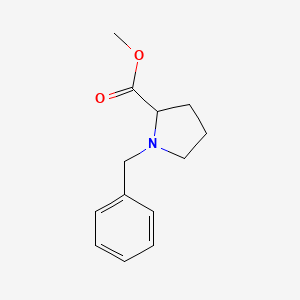

The synthesis of related furan derivatives involves nucleophilic substitution reactions, where a nitro group in a precursor compound is displaced by phenoxy groups. For example, Tanaka et al. (1981) demonstrated the preparation of methyl 5-phenoxy-2-furancarboxylates from methyl 5-nitro-2-furan-carboxylate using phenoxides, highlighting a common approach to modifying furan compounds which could be applicable to synthesizing 5-[(4-Nitrophenoxy)methyl]-2-furoic acid (Tanaka, Usui, & Shimadzu, 1981).

Molecular Structure Analysis

Structural analyses of furan derivatives are often conducted using X-ray crystallography or spectroscopic methods. For instance, Shengming Ma et al. (2004) synthesized 4-halo-5-hydroxyfuran-2(5H)-ones and confirmed their structure through X-ray single-crystal diffraction, providing insight into the molecular geometry and electronic structure of furan derivatives (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including halolactonization and hydroxylation, as shown in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones. The presence of nitro and phenoxy groups in 5-[(4-Nitrophenoxy)methyl]-2-furoic acid would influence its reactivity, potentially allowing for unique chemical transformations (Ma, Wu, & Shi, 2004).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical synthesis. Although specific data on 5-[(4-Nitrophenoxy)methyl]-2-furoic acid is not provided, studies on similar compounds offer valuable insights. For example, the solubility and stability of nitrofuran derivatives in water have been explored, indicating that modifications to the furan ring can significantly alter these properties (Abdollahi & Baeeri, 2014).

Aplicaciones Científicas De Investigación

1. Chemical Transformations and Reactions

Studies have explored various transformations and reactions involving derivatives of 2-substituted 5-nitrofurans, like 5-[(4-Nitrophenoxy)methyl]-2-furoic acid. One research found that under the action of bases, these compounds can undergo ring opening, leading to the formation of different chemical structures such as acetylene thiolates and bis(furyl)dithiafulvenes (Maadadi et al., 2017).

2. Anodic Oxidation in Protic Solvents

Anodic oxidation of derivatives like 5-alkyl-2-furoic acids, which are structurally related to 5-[(4-Nitrophenoxy)methyl]-2-furoic acid, has been studied, revealing the formation of products like 1-butenolides and γ-keto esters (Torii et al., 1971).

3. Cycloaddition Reactions

Research on 5-amino-2-furancarboxylic acid methyl ester, closely related to 5-[(4-Nitrophenoxy)methyl]-2-furoic acid, shows that it undergoes Diels-Alder cycloaddition with various dienophiles. This leads to polysubstituted anilines, useful in synthetic organic chemistry (Padwa et al., 1997).

4. Antibacterial Effects and Genotoxic Potency

Studies have examined the antibacterial effects and genotoxic potency of nitrofuran drugs, including 5-nitro-2-furoic acid, a derivative of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid. This research provides insights into the potential human use of these compounds (Abdollahi & Baeeri, 2014).

5. Potential in Antimycobacterial Therapies

The synthesis and evaluation of 5-nitro-2-furoic acid hydrazones, including compounds structurally related to 5-[(4-Nitrophenoxy)methyl]-2-furoic acid, have shown promising in vitro activities against mycobacterial species. This opens up potential therapeutic applications in antimycobacterial treatments (Sriram et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTFAJGZQGYZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230828 | |

| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(4-Nitrophenoxy)methyl]-2-furoic acid | |

CAS RN |

438219-25-1 | |

| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)